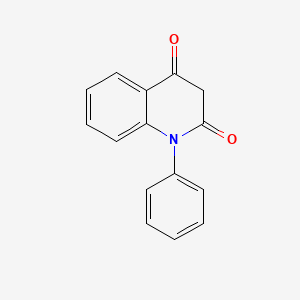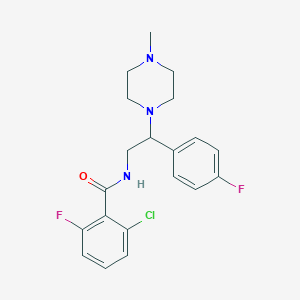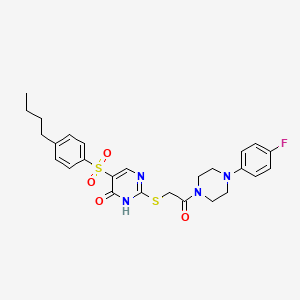
1-phenylquinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Zirconium nanoparticles (ZrO2 NPs) have been utilized for the multi-component synthesis of 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione derivatives. These derivatives showed significant antibacterial and antifungal activities, indicating potential applications in antimicrobial therapies (Jadhav, Sarkate, Raut, & Shinde, 2017).
Electrochemical Applications
- The electrochemical behavior of 1,10-phenanthroline (a related compound) on multiwalled carbon nanotube surfaces has been studied. This research highlights the potential of 1-phenylquinoline-2,4(1H,3H)-dione derivatives in electrochemical sensors and devices, particularly for the recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Antimycobacterial Activity
- Derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have been shown to possess antimycobacterial activity. This suggests their potential use in the development of new treatments for tuberculosis and other mycobacterial infections (Waisser et al., 2001).
Crystallography and Structural Analysis
- Crystallographic studies of 1-phenylquinoline-2,4(1H,3H)-dione derivatives provide insights into their molecular structure, which is crucial for understanding their reactivity and potential applications in various fields of chemistry (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Synthesis Methods and Applications
- Novel synthesis methods have been developed for various derivatives of 1-phenylquinoline-2,4(1H,3H)-dione. These methods are significant for creating new compounds with potential biological activities (Ozerov & Novikov, 2018).
Antitumor Evaluation
- Some derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have shown promising results in antitumor evaluations. This indicates their potential use in the development of new anticancer drugs (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010).
Applications in Organic Synthesis
- The compound's derivatives have been used in organic synthesis, such as in the Copper(I)-catalyzed [3+2] cycloaddition reactions. This highlights its versatility in synthetic organic chemistry (Kafka et al., 2011).
Chemical Reactivity Studies
- Research has been conducted on the reactivity of 1-phenylquinoline-2,4(1H,3H)-dione derivatives under various conditions. This information is crucial for understanding and predicting its behavior in different chemical environments (Mrkvička, Rudolf, Lyčka, & Klásek, 2011).
Enzyme Inhibition Research
- Some 3-phenylsulfonylquinazoline-2,4-dione derivatives, related to 1-phenylquinoline-2,4(1H,3H)-dione, have been identified as potent inhibitors of human heart chymase. This discovery is significant in the field of enzyme inhibition and pharmaceutical research (Fukami et al., 2000).
Agricultural Chemistry
- Derivatives of 1-phenylquinoline-2,4(1H,3H)-dione have been explored as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors in agricultural chemistry. This points to its potential use in developing new herbicides (He et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
1-phenylquinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPPHHQPBWHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenylquinoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)
![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)
![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)